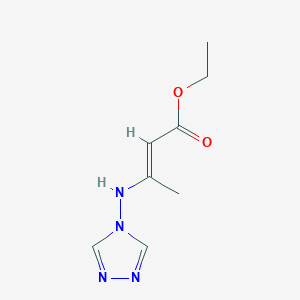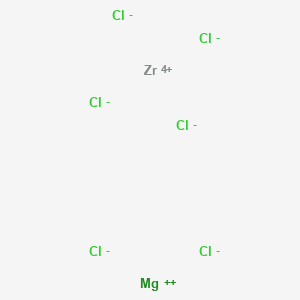
Magnesium;zirconium(4+);hexachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;zirconium(4+);hexachloride is a compound that combines magnesium and zirconium ions with six chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;zirconium(4+);hexachloride typically involves the reaction of zirconium tetrachloride with magnesium chloride in an appropriate solvent. One common method is to dissolve zirconium tetrachloride in acetonitrile and then add magnesium chloride to the solution. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the zirconium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would typically require stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Magnesium;zirconium(4+);hexachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Chloride ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide species, while reduction reactions may produce lower oxidation state zirconium compounds .
科学的研究の応用
Magnesium;zirconium(4+);hexachloride has several scientific research applications, including:
作用機序
The mechanism of action of magnesium;zirconium(4+);hexachloride involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of desired products. In biological systems, it may interact with cellular components, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Zirconium(IV) chloride: A related compound that also contains zirconium and chloride ions but lacks magnesium.
Magnesium chloride: A simple magnesium salt that is widely used in various industrial and biological applications.
Uniqueness
The presence of both magnesium and zirconium allows for a broader range of reactivity and functionality compared to compounds containing only one of these elements .
特性
分子式 |
Cl6MgZr |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
magnesium;zirconium(4+);hexachloride |
InChI |
InChI=1S/6ClH.Mg.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChIキー |
XVWNLOROHIUVSB-UHFFFAOYSA-H |
正規SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


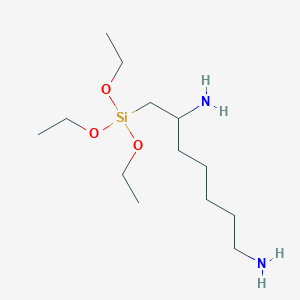
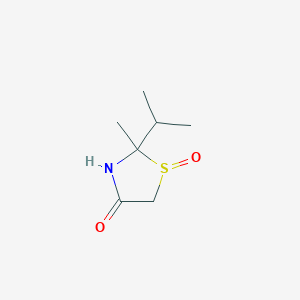


![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
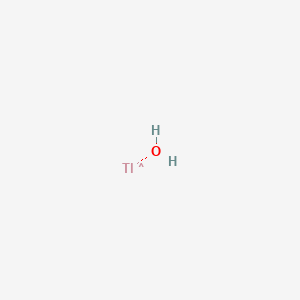
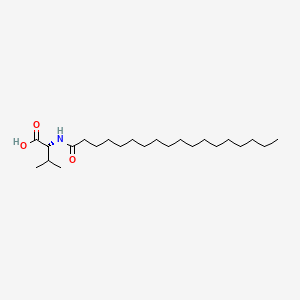
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
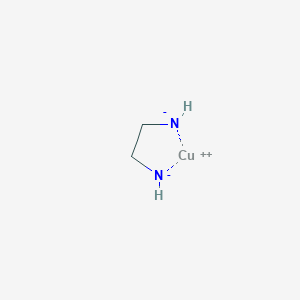
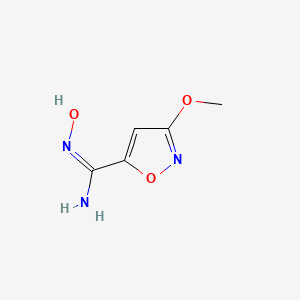

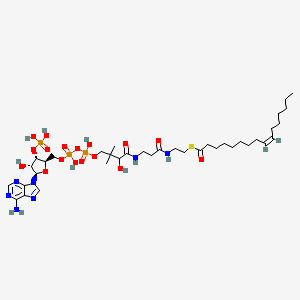
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
